
4-Bromo-5-chloro-2-nitrobenzamide
Overview
Description
4-Bromo-5-chloro-2-nitrobenzamide is an organic chemical compound with the molecular formula C7H3BrClN2O3 . It is used in various chemical reactions and has a molecular weight of 279.48 .
Synthesis Analysis
The synthesis of this compound involves several steps. The process is complex and requires careful control of conditions to ensure the correct product is formed . The synthesis of polysubstituted benzenes, such as this compound, often involves the careful planning of the sequence of reactions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H4BrClN2O3/c8-4-2-6(11(13)14)3(7(10)12)1-5(4)9/h1-2H,(H2,10,12) .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. The compound can participate in various types of reactions, including nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Drug Development
Synthesis of Antidiabetic Agents : A series of derivatives, including 4-nitrobenzamide compounds, were synthesized and found effective against α-glucosidase in antidiabetic studies. These compounds showed promising inhibitory activities, influenced by the presence of electron-donating and withdrawing groups (Thakral, Narang, Kumar, & Singh, 2020).
Antibacterial Drug Potential : Molecular docking studies of similar compounds like N-(4-Bromophenyl)-4-nitrobenzamide indicated potential antibacterial drug properties. These studies also explored their vibrational spectroscopic analysis and electronic properties (Dwivedi & Kumar, 2019).
Chemical Properties and Interactions
Vibrational Spectroscopy and Chemical Analysis : Investigations into the vibrational spectra of related compounds have been conducted to understand their molecular structures and properties. This analysis is crucial for designing drugs with specific characteristics (Dwivedi & Kumar, 2019).
Crystal Structure and Spectroscopic Properties : The study of compounds like 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, which have similar structural components, provides insights into the crystal structure, spectroscopic properties, and potential antitumor activities (He, Yang, Hou, Teng, & Wang, 2014).
Biological and Medicinal Research
Urease Inhibitory Activity and Antioxidant Potential : Related compounds have been synthesized and shown to possess considerable urease inhibitory activity, suggesting potential medical applications in fields like medicine and agriculture (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).
DNA Crosslinking Agent in Cancer Therapy : Derivatives of similar structures have been identified as novel DNA crosslinking agents, potentially useful in cancer therapy. Their synthesis and properties have been a subject of research, highlighting their efficacy in cytotoxicity and DNA interstrand crosslinking (Knox et al., 1993).
Mechanism of Action
Safety and Hazards
Handling 4-Bromo-5-chloro-2-nitrobenzamide requires caution. It is recommended to avoid breathing dust, avoid contact with skin and eyes, and use personal protective equipment .
Relevant Papers There are several relevant papers and documents related to this compound. These include peer-reviewed papers, technical documents, and more available at Sigma-Aldrich . Further details can be found in these resources.
Properties
IUPAC Name |
4-bromo-5-chloro-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O3/c8-4-2-6(11(13)14)3(7(10)12)1-5(4)9/h1-2H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIGUDSBSUKTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
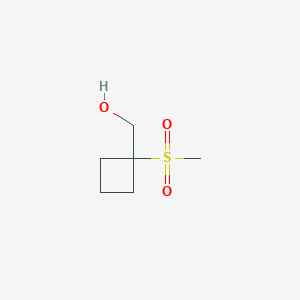
![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)
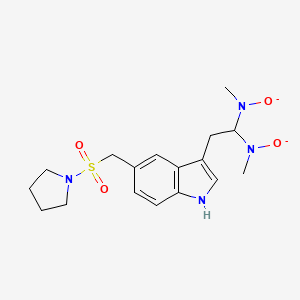
![N'-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B1381018.png)

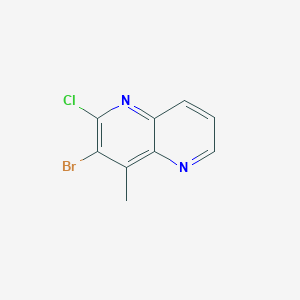
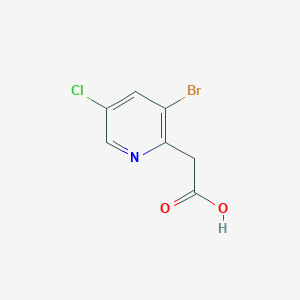

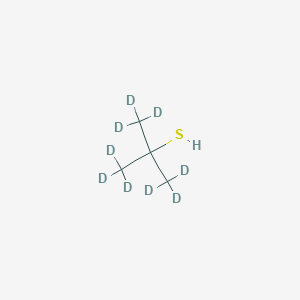
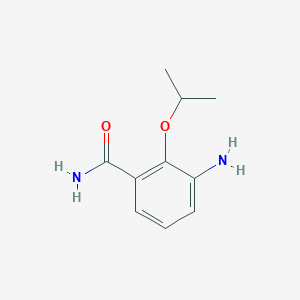
![5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1381029.png)
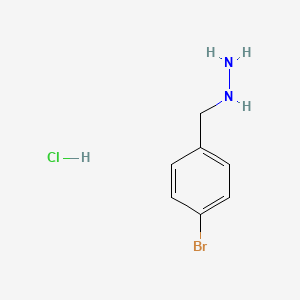

![1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate](/img/structure/B1381033.png)
